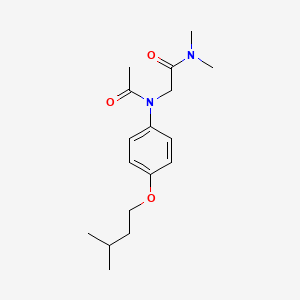
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- is a synthetic organic compound that belongs to the class of acetanilide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- typically involves the reaction of phenylamine (aniline) with ethanoic acid or ethanoic anhydride to form the acetanilide core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Aplicaciones Científicas De Investigación
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an analgesic and antipyretic agent.
Industry: Utilized in the manufacture of dyestuffs, rubber, and other industrial products.
Mecanismo De Acción
The mechanism of action of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- include other acetanilide derivatives such as:
N-phenylacetamide: A simpler acetanilide derivative with a phenyl ring attached to an acetamido group.
N-methylacetamide: Another derivative with a methyl group attached to the acetamido group.
Uniqueness
The presence of the dimethylcarbamoylmethyl and isopentyloxy groups enhances its reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
93814-29-0 |
|---|---|
Fórmula molecular |
C17H26N2O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-[N-acetyl-4-(3-methylbutoxy)anilino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)10-11-22-16-8-6-15(7-9-16)19(14(3)20)12-17(21)18(4)5/h6-9,13H,10-12H2,1-5H3 |
Clave InChI |
MDZWVSKNPAQTTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















